![molecular formula C14H16N2O4 B5062923 methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B5062923.png)
methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate is a chemical compound that belongs to the class of esters. It is commonly referred to as MOPBA and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of MOPBA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These molecules play a key role in the inflammatory response, and their inhibition by MOPBA may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
MOPBA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. Additionally, MOPBA has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the biosynthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MOPBA in lab experiments is its high potency. It has been found to exhibit pharmacological activity at low concentrations, making it a valuable tool for studying various biological processes. However, one limitation of using MOPBA is its potential toxicity. It has been found to be toxic to certain cell types, and caution should be taken when handling this compound.
Future Directions
There are several future directions for the study of MOPBA. One area of research is the development of more potent and selective analogs of MOPBA. Additionally, the potential use of MOPBA in the treatment of cancer and bacterial infections warrants further investigation. Finally, the development of novel drug delivery systems for MOPBA may improve its efficacy and reduce its potential toxicity.
Conclusion
Methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate is a valuable compound for scientific research. Its high potency and various pharmacological activities make it a valuable tool for studying various biological processes. However, caution should be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the mechanism of action of MOPBA and its potential use in the treatment of various diseases.
Synthesis Methods
MOPBA can be synthesized through the reaction of 4-aminobenzoic acid with pyrrolidine and acetic anhydride. The resulting product is then treated with methyl iodide to obtain MOPBA. This process is known as the Fischer esterification reaction.
Scientific Research Applications
MOPBA is widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, MOPBA has been studied for its potential use in the treatment of cancer and bacterial infections.
properties
IUPAC Name |
methyl 4-[(2-oxo-2-pyrrolidin-1-ylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-20-14(19)10-4-6-11(7-5-10)15-12(17)13(18)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBXSWIVZGRLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate |
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